(3R,4S,5R,6R)-6-(acetoxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4-diacetoxy-6-(acetoxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-((((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate
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Overview
Description
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is a complex carbohydrate derivative with the molecular formula C52H70O35 and a molecular weight of 1255.09 g/mol This compound is characterized by its multiple acetyl groups, which are attached to the glucopyranosyl and maltotriose units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate typically involves the acetylation of glucopyranosylmaltotriose. The process begins with the preparation of glucopyranosylmaltotriose, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranosylmaltotriose.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, resulting in deacetylated derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Glucopyranosylmaltotriose.
Oxidation: Carboxylic acids.
Reduction: Deacetylated glucopyranosylmaltotriose.
Scientific Research Applications
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry and acetylation reactions.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves its interaction with specific molecular targets and pathways. The acetyl groups play a crucial role in modulating the compound’s reactivity and interactions with enzymes. The compound can inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-alpha-D-Glucopyranosylmaltotriose: The parent compound without acetylation.
Maltotetraose: A similar oligosaccharide with four glucose units.
Cellotetraose: Another oligosaccharide with a different linkage pattern.
Uniqueness
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is unique due to its extensive acetylation, which imparts distinct chemical and physical properties. This extensive acetylation enhances its stability and alters its reactivity compared to non-acetylated analogs. These unique properties make it valuable for specific research applications and industrial uses .
Properties
Molecular Formula |
C52H70O35 |
---|---|
Molecular Weight |
1255.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-22(4)56)41(73-24(6)58)45(77-28(10)62)49(82-33)70-18-36-38(72-23(5)57)42(74-25(7)59)47(79-30(12)64)51(85-36)87-40-35(17-69-21(3)55)84-52(48(80-31(13)65)44(40)76-27(9)61)86-39-34(16-68-20(2)54)83-50(81-32(14)66)46(78-29(11)63)43(39)75-26(8)60/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49+,50?,51-,52-/m1/s1 |
InChI Key |
PPMSNFJBECDVQQ-DWKJKVJSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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